

Application Notes: Radioimmunoassay (RIA) for Specific Detection of Human PYY (3-36)

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Compound of Interest		
Compound Name:	Peptide YY (3-36)	
Cat. No.:	B612560	Get Quote

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Introduction

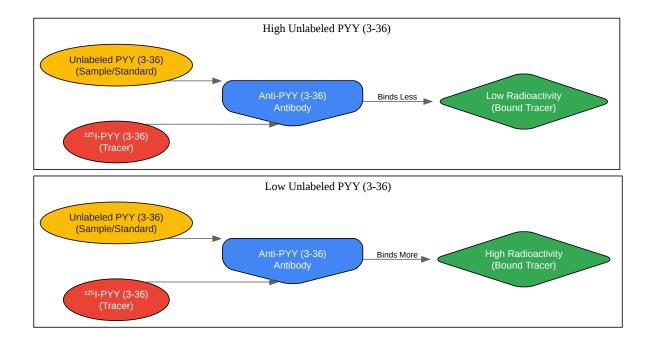
Peptide YY (3-36) [PYY (3-36)] is a 34-amino acid peptide hormone released from enteroendocrine L-cells in the distal gastrointestinal tract in response to food intake.[1][2] It is the major circulating form of Peptide YY, derived from the cleavage of PYY (1-36) by the enzyme dipeptidyl peptidase-IV (DPP-IV).[3] PYY (3-36) is a key anorexigenic hormone that reduces appetite and food intake, primarily through its action on Y2 receptors in the hypothalamus.[2][4] Accurate quantification of circulating PYY (3-36) is crucial for research in appetite regulation, obesity, and related metabolic disorders. This radioimmunoassay (RIA) kit provides a highly specific and sensitive method for the quantitative determination of human PYY (3-36) in serum, plasma, and tissue culture samples.[5]

Principle of the Assay

This radioimmunoassay is a competitive binding assay. The principle relies on the competition between a fixed amount of radiolabeled PYY (3-36) (the tracer, typically labeled with Iodine-125) and the unlabeled PYY (3-36) present in the sample or standard for a limited number of binding sites on a specific anti-PYY (3-36) antibody.[6][7] As the concentration of unlabeled PYY (3-36) in the sample increases, the amount of radiolabeled PYY (3-36) that can bind to the antibody decreases.[7] After reaching equilibrium, the antibody-bound fraction is separated from the unbound fraction. The radioactivity of the antibody-bound tracer is then measured using a gamma counter. The concentration of PYY (3-36) in the unknown samples is



determined by comparing the measured radioactivity to a standard curve generated with known concentrations of PYY (3-36).[7]



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Figure 1: Principle of Competitive Binding RIA for PYY (3-36).

Assay Performance Characteristics

The following data are typical and may vary slightly from lot to lot.



Parameter	Specification
Sensitivity (Lower Limit of Detection)	20 pg/mL[4][5]
Standard Curve Range	20 - 1280 pg/mL[5]
Linear Range	5 - 640 pg/mL[4]
Specificity	
Human PYY (3-36)	100%[4][5]
Human PYY (1-36)	Not Detectable[5]
Neuropeptide Y (Rat, Porcine)	No cross-reactivity[4][8]
Pancreatic Polypeptide (Human)	No cross-reactivity[4][8]
Insulin (Human)	No cross-reactivity[4][8]
Glucagon (Human)	No cross-reactivity[4][8]
Amylin Amide (Human)	No cross-reactivity[4][8]
Substance P	No cross-reactivity[4][8]
Intra-assay Variability	7 - 15%[5]
Inter-assay Variability	6 - 11%[5]
Accuracy	94.5 ± 10.2%[5]
Sample Volume	100 μL of serum, plasma, or tissue culture medium[5]
Incubation Time	Two-day disequilibrium assay[5]
Incubation Temperature	4°C[5]
Radioactive Isotope	lodine-125 (125 l)[4][5]

Experimental ProtocolsReagent Preparation



- PYY (3-36) Standards: Reconstitute the lyophilized PYY (3-36) standard with the provided assay buffer to create a stock solution. Prepare a series of dilutions from the stock solution to generate the standard curve (e.g., 1280, 640, 320, 160, 80, 40, 20 pg/mL).
- Quality Controls (QC): Reconstitute the low and high concentration lyophilized controls with assay buffer.
- 125I-PYY (3-36) Tracer: Prepare the tracer solution according to the kit instructions, typically by diluting the stock in tracer dilution buffer.
- Anti-PYY (3-36) Antibody: Reconstitute the lyophilized antibody with the provided buffer.
- Precipitating Reagent (e.g., Goat Anti-Rabbit IgG Serum and Normal Rabbit Serum):
 Prepare according to the kit instructions. This is used to separate the antibody-bound complex.
- Wash Buffer: Prepare the wash buffer by diluting the concentrated stock with deionized water.

Sample Collection and Preparation

- Blood Collection: Collect whole blood into chilled tubes containing EDTA and a protease inhibitor such as Aprotinin (500 KIU/mL of blood is recommended).[6] For specific measurement of PYY (3-36), the addition of a DPP-IV inhibitor (10 μL per 1 mL of blood) is also suggested to prevent the degradation of PYY (1-36) to PYY (3-36) ex vivo.[6]
- Plasma Separation: Centrifuge the blood samples at 4°C as soon as possible after collection.
- Storage: Store the plasma samples at -20°C or lower until analysis. Avoid repeated freezethaw cycles.
- Plasma Extraction: For some protocols, plasma extraction may be required to remove interfering substances. A common method is ethanol extraction, where samples are treated with 70% ethanol (final concentration) to precipitate larger proteins.[9]

Assay Procedure (Two-Day Disequilibrium Protocol)



This protocol enhances the sensitivity of the assay.

Day 1:

- Pipette 100 μL of assay buffer (for the zero standard, B₀), standards, quality controls, and unknown samples into appropriately labeled assay tubes.
- Add 100 μL of the reconstituted Anti-PYY (3-36) antibody to all tubes except the Total Counts (TC) and Non-Specific Binding (NSB) tubes.
- Vortex all tubes gently and incubate for 24 hours at 4°C.

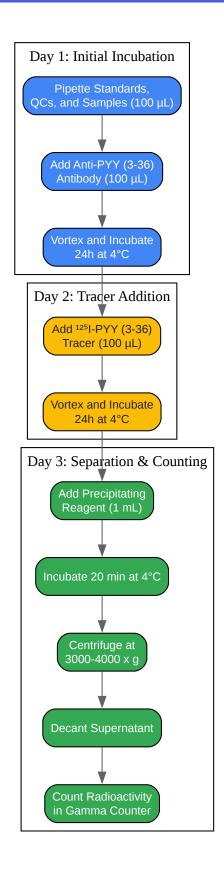
Day 2:

- Add 100 μL of the ¹²⁵I-PYY (3-36) tracer to all tubes.
- Vortex all tubes gently and incubate for another 24 hours at 4°C.

Day 3:

- Add 1 mL of cold precipitating reagent to all tubes except the Total Counts (TC) tube.
- Vortex all tubes and incubate for at least 20 minutes at 4°C to allow for the precipitation of the antibody-bound complex.
- Centrifuge all tubes (except TC) at 3000-4000 x g for 20 minutes at 4°C.
- Carefully decant the supernatant from all tubes (except TC).
- Measure the radioactivity in the pellets of all tubes (and the TC tube) using a gamma counter for at least one minute.





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